molecular formula C52H35N5O13S3 B054298 N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine CAS No. 125295-40-1

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine

Cat. No. B054298
M. Wt: 1034.1 g/mol
InChI Key: MRGVHHUEFCTLKB-UHFFFAOYSA-N
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Description

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine (NB-Por) is a porphyrin-based photosensitizer that has been extensively studied for its potential applications in photodynamic therapy (PDT) and imaging. It is a water-soluble compound that can be activated by light to generate reactive oxygen species (ROS) that can selectively destroy cancer cells.

Mechanism Of Action

Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates singlet oxygen and other ROS that can cause oxidative damage to cancer cells. Singlet oxygen can react with cellular components such as lipids, proteins, and DNA, leading to cell death. The selective accumulation of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine in cancer cells is thought to be due to the increased uptake of porphyrin-based compounds by cancer cells compared to normal cells.

Biochemical And Physiological Effects

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to be non-toxic in the absence of light activation. Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates ROS that can cause oxidative damage to cancer cells. However, the selectivity of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine for cancer cells over normal cells is not absolute, and some normal cells may also be affected. N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to induce apoptosis and necrosis in cancer cells.

Advantages And Limitations For Lab Experiments

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has several advantages for lab experiments. It is water-soluble and can be easily administered to cells in culture or animals. It is activated by light, which allows for precise spatial and temporal control of ROS generation. It is also relatively stable and can be stored for long periods of time. However, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has some limitations. It is relatively expensive compared to other porphyrin-based photosensitizers. It also has limited absorption in the red region of the spectrum, which may limit its effectiveness in deep-tissue imaging and therapy.

Future Directions

There are several future directions for the study of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine. One direction is to improve its selectivity for cancer cells over normal cells. This could be achieved by modifying the chemical structure of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine or by targeting specific receptors on cancer cells. Another direction is to improve its absorption in the red region of the spectrum, which would increase its effectiveness in deep-tissue imaging and therapy. Finally, the combination of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine with other therapies, such as chemotherapy or immunotherapy, could enhance its effectiveness in treating cancer.

Synthesis Methods

The synthesis of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine involves the condensation of pyrrole and aldehyde derivatives in the presence of a Lewis acid catalyst. The nitrobenzyl group is introduced to the meso-position of the porphyrin ring by reacting with 4-nitrobenzaldehyde. The carboxyphenyl group is introduced by reacting with 4-carboxybenzaldehyde. The sulfonic acid groups are introduced by reacting with 4-sulfobenzoic acid. The final product is obtained by purification using column chromatography.

Scientific Research Applications

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been extensively studied for its potential applications in PDT and imaging. In PDT, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine is administered to the patient and selectively accumulates in cancer cells. Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates ROS that selectively destroy cancer cells while sparing normal cells. N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and lung cancer. In imaging, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine can be used as a fluorescent probe to visualize cancer cells.

properties

CAS RN

125295-40-1

Product Name

N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine

Molecular Formula

C52H35N5O13S3

Molecular Weight

1034.1 g/mol

IUPAC Name

4-[23-[(4-nitrophenyl)methyl]-10,15,20-tris(4-sulfophenyl)-21H-porphyrin-5-yl]benzoic acid

InChI

InChI=1S/C52H35N5O13S3/c58-52(59)35-5-3-31(4-6-35)48-40-21-22-41(53-40)49(32-7-15-37(16-8-32)71(62,63)64)43-24-26-45(55-43)51(34-11-19-39(20-12-34)73(68,69)70)47-28-27-46(56(47)29-30-1-13-36(14-2-30)57(60)61)50(44-25-23-42(48)54-44)33-9-17-38(18-10-33)72(65,66)67/h1-28,53H,29H2,(H,58,59)(H,62,63,64)(H,65,66,67)(H,68,69,70)

InChI Key

MRGVHHUEFCTLKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

synonyms

N-4-nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine
N-bzHCS3P

Origin of Product

United States

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